molecular formula C16H20N4O B2609470 2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1207052-97-8

2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2609470
CAS No.: 1207052-97-8
M. Wt: 284.363
InChI Key: MHLHJLKPAXMAHV-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 6-methylpyridazine group via an ethylamino chain. This specific molecular architecture, which incorporates an aryl amide and a pyridazine heterocycle, is of significant interest in medicinal chemistry and drug discovery. Compounds with similar structural motifs, particularly those containing the pyridazine pharmacophore, have been investigated as potent and selective negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), such as mGlu5 . The benzamide scaffold is a privileged structure in pharmaceutical development, frequently found in molecules with diverse biological activities, including anti-proliferative and anti-thrombotic effects . The presence of the 6-methylpyridazin-3-ylamino group is a critical structural feature, as pyridazine derivatives are known to contribute to favorable pharmacokinetic properties and target binding affinity . This reagent serves as a valuable chemical intermediate or a reference standard for researchers developing novel therapeutic agents, exploring structure-activity relationships (SAR), and studying signal transduction pathways. The compound is provided for laboratory research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-4-5-12(2)14(10-11)16(21)18-9-8-17-15-7-6-13(3)19-20-15/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLHJLKPAXMAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCNC2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylaniline with an appropriate acyl chloride to form the benzamide core.

    Introduction of the Pyridazine Moiety: The next step involves the introduction of the pyridazine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with 6-methylpyridazine under suitable conditions.

    Final Coupling: The final step involves the coupling of the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with benzamide derivatives documented in patents and synthetic studies (). Below is a comparative analysis based on substituents, molecular features, and inferred activities:

Compound ID/Name Core Structure Key Substituents Molecular Features Potential Activity/Application
Target Compound Benzamide 2,5-Dimethyl; ethylamino-linked 6-methylpyridazine Pyridazine ring, methyl groups Kinase inhibition, anticancer
Compound 15 (Ev3) Benzamide 2-[(2-Thienylmethyl)thio]; 3-cyano-pyridinyl amino Thiophene, thioether, cyano group Antiviral, antiplatelet aggregation
Compound 45 (Ev3) Benzamide [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio; 3,5-dichloro-pyridinyl amino Oxadiazole, chloro substituents Anticancer, antithrombotic
Compound 55 (Ev3) Benzamide 2-[(2-Thienylmethyl)thio]; benzothiazolyl amino Benzothiazole, thioether Antithrombotic, antiproliferative
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Ev1) Benzamide 2-Hydroxy-1,1-dimethylethyl; 3-methyl Hydroxy-tertiary alcohol Metal-catalyzed C–H functionalization

Key Observations:

Oxadiazole-containing analogs (e.g., Compound 45) exhibit metabolic stability due to their aromatic nitrogen-oxygen systems, whereas the pyridazine in the target compound may improve solubility .

Substituent Effects: The 2,5-dimethyl groups on the benzamide core likely enhance lipophilicity and membrane permeability compared to nitro (Compound 20, Ev3) or cyano (Compound 15) substituents, which are more polar . Thioether linkages in analogs (e.g., Compound 15) may confer oxidative instability compared to the ethylamino linker in the target compound .

Pharmacological Implications :

  • Pyridazine derivatives are associated with kinase inhibition (e.g., ABL1, EGFR), suggesting the target compound could share this mechanism. In contrast, thienylmethylthio analogs (Compound 15) may target viral proteases or platelet receptors .
  • The absence of nitro or chloro groups (common in cytotoxic agents) in the target compound may reduce off-target toxicity compared to Compound 45 .

Computational and Experimental Insights

  • AutoDock Vina () is widely used to predict binding affinities and modes. The pyridazine moiety’s planar structure may favor π-π stacking in ATP-binding pockets, a feature less pronounced in thiophene-based analogs .
  • Synthetic Routes: The target compound’s ethylamino-pyridazine linkage could be synthesized via amide coupling, analogous to methods in , but requiring pyridazine-amine intermediates .

Biological Activity

2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C15H20N4
  • Molecular Weight : 272.35 g/mol
  • CAS Number : 1206997-83-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing cellular processes related to inflammation, cancer progression, and neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammatory responses in various models.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds within the same class. Below is a summary of relevant findings:

StudyCompoundActivityIC50 (µM)Notes
This compoundHDAC Inhibition0.531Selective for HDAC6 over other isoforms
Related Benzamide DerivativeRET Kinase Inhibition0.25Effective in reducing cell proliferation
Pyridazine-based CompoundAnti-inflammatory1.0Significant reduction in cytokine levels

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzamide Backbone : The starting material undergoes acylation to form the benzamide structure.
  • Introduction of the Pyridazinyl Group : A pyridazine derivative is introduced through nucleophilic substitution.
  • Final Modifications : Methyl groups are added to achieve the desired substitution pattern.

The structure-activity relationship studies indicate that modifications on the benzene ring and pyridazine moiety significantly influence the biological activity.

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